![molecular formula C11H12F3N B3091512 (2S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine CAS No. 1217777-12-2](/img/structure/B3091512.png)
(2S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine
Descripción general
Descripción
“(2S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine” is a compound that has gained significant interest in various fields of research and industry. It has a CAS Number of 1217777-12-2 and a molecular weight of 215.22 .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H12F3N . The Inchi Code is 1S/C11H12F3N/c12-11(13,14)9-4-1-3-8(7-9)10-5-2-6-15-10/h1,3-4,7,10,15H,2,5-6H2/t10-/m0/s1 .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 215.22 . It is recommended to be stored in a refrigerated environment .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
One notable application of derivatives of (2S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine is in organic synthesis, where such compounds serve as catalysts or intermediates. For instance, a study demonstrated the use of a related pyrrolidine derivative in catalyzing the highly regio- and enantioselective organocatalytic conjugate addition of alkyl methyl ketones, showcasing the compound's utility in producing chiral molecules with high yield and excellent selectivity (Chowdhury & Ghosh, 2009). Such processes are crucial in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients with precise chiral configurations.
Material Science and Polymer Chemistry
In the realm of material science, derivatives of this compound have been explored for their potential in creating advanced materials. A study focused on the synthesis of fluorinated pyrrolidine derivatives and investigated their optical and electrochemical properties, revealing that these compounds exhibit good fluorescence and electrochemical properties, which are beneficial for applications in photovoltaic materials and electronic devices (Li et al., 2012).
Medicinal Chemistry and Drug Design
In medicinal chemistry, pyrrolidine derivatives, including those related to this compound, have been synthesized and evaluated for their biological activities. For example, a novel trifluoromethyl 2-phosphonopyrrole analogue, structurally related to pyrrolidine derivatives, was studied for its anticancer activity. It was found to inhibit cancer cell migration and growth by inducing cell cycle arrest and apoptosis, demonstrating the compound's potential as an anticancer agent (Olszewska et al., 2020).
Propiedades
IUPAC Name |
(2S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-4-1-3-8(7-9)10-5-2-6-15-10/h1,3-4,7,10,15H,2,5-6H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVNEMRUEAMGSZ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091446.png)

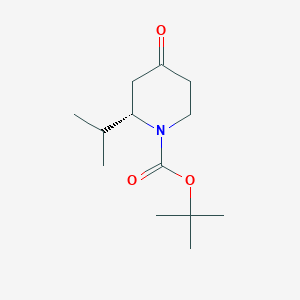
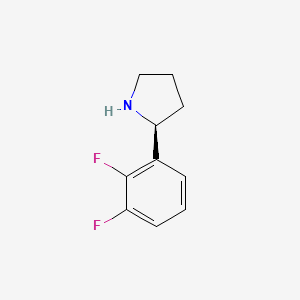


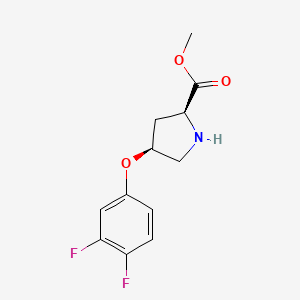
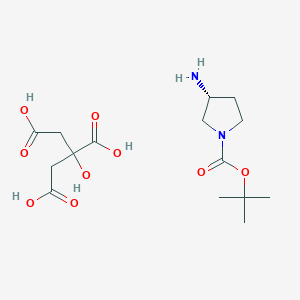

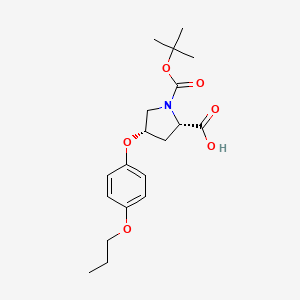
![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[2-(trifluoro-methyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091537.png)
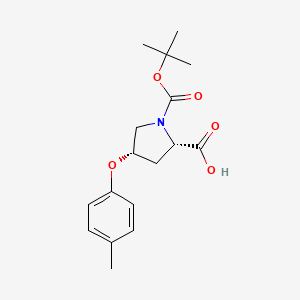
![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091546.png)
